4-Acetyl-2-methylphenylboronic acid pinacol ester chemical properties
4-Acetyl-2-methylphenylboronic acid pinacol ester chemical properties
An In-depth Technical Guide to 4-Acetyl-2-methylphenylboronic acid pinacol ester
Introduction: A Versatile Building Block in Modern Synthesis
4-Acetyl-2-methylphenylboronic acid pinacol ester (CAS No: 1321848-43-4) is a highly functionalized organoboron compound that has emerged as a valuable intermediate in organic synthesis.[1] Its unique structure, featuring a reactive boronic ester for cross-coupling, an acetyl group for further derivatization, and a methyl group for steric and electronic influence, makes it a strategic building block for constructing complex molecular architectures. Boronic esters, in general, are lauded for their stability, low toxicity, and versatile reactivity, serving as indispensable tools in both academic research and industrial applications, particularly in the pharmaceutical sector for drug discovery and development.[2][3]
The pinacol ester moiety offers a significant advantage over the corresponding free boronic acid by enhancing stability towards air and moisture, which simplifies handling, purification, and storage.[4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Acetyl-2-methylphenylboronic acid pinacol ester, tailored for researchers, chemists, and drug development professionals.
Section 1: Physicochemical and Spectroscopic Profile
The physical and chemical properties of a reagent are fundamental to its successful application in synthesis. 4-Acetyl-2-methylphenylboronic acid pinacol ester is typically a white to off-white solid at room temperature.[1] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 1321848-43-4 | [1] |
| Molecular Formula | C₁₅H₂₁BO₃ | [1] |
| Molecular Weight | 260.14 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 377.8 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 182.3 ± 25.9 °C | [1] |
| Refractive Index | 1.499 | [1] |
Spectroscopic Signatures
While a specific experimental spectrum for this exact molecule is not publicly available, its structure allows for predictable spectroscopic characteristics based on analogous compounds.[6]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, the aromatic methyl protons, and the twelve equivalent protons of the pinacol group. The aromatic protons would appear as multiplets or distinct doublets and singlets in the downfield region (~7.0-8.0 ppm). The acetyl methyl protons would be a sharp singlet around 2.5 ppm, the aromatic methyl singlet would be slightly upfield, and the pinacol methyl groups would present as a characteristic sharp singlet at approximately 1.35 ppm.[6]
-
¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the acetyl group (~198 ppm), multiple aromatic carbons (including the carbon attached to the boron atom, which is often broad or of lower intensity), the aromatic and acetyl methyl carbons, the quaternary carbons of the pinacol group, and the boronate ester carbons (~84 ppm).[6]
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight, with the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ readily identifiable.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching band from the acetyl group around 1680 cm⁻¹, C-H stretching bands for aromatic and aliphatic protons, and B-O stretching bands characteristic of the pinacol ester.
Section 2: Synthesis and Purification
Arylboronic acid pinacol esters are commonly synthesized through two primary routes: the esterification of a pre-existing boronic acid or the direct borylation of an aryl halide (Miyaura borylation).[5][7] The most direct synthesis for this specific molecule involves the esterification of 4-acetyl-2-methylphenylboronic acid with pinacol.
Caption: General workflow for synthesis via esterification.
Experimental Protocol: Synthesis via Esterification
This protocol is a representative procedure based on general methods for arylboronic ester synthesis.[6][7]
-
Reaction Setup: To a solution of pinacol (1.2 equivalents) in anhydrous diethyl ether (Et₂O) or toluene in a round-bottom flask, add 4-acetyl-2-methylphenylboronic acid (1.0 equivalent). For dehydration, anhydrous magnesium sulfate (MgSO₄) can be added.
-
Reaction Execution: Stir the mixture at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting boronic acid.
-
Workup: Upon completion, filter the reaction mixture to remove any solids (like MgSO₄). Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) is typically effective for isolating the desired pinacol ester.
-
Characterization: The pure fractions are combined, and the solvent is evaporated to yield 4-Acetyl-2-methylphenylboronic acid pinacol ester as a solid. The product should be characterized by NMR and MS to confirm its identity and purity.
Section 3: Chemical Reactivity and Mechanistic Insights
The utility of 4-Acetyl-2-methylphenylboronic acid pinacol ester is dominated by its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9] This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures.[9]
The Suzuki-Miyaura Coupling Mechanism
The catalytic cycle is a well-established sequence of three main steps: oxidative addition, transmetalation, and reductive elimination.[9] The base is crucial for activating the boronic ester to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The pinacol ester is generally more stable than the corresponding boronic acid, reducing side reactions like protodeboronation, which is the undesired cleavage of the C-B bond.[8][10] This stability makes it an ideal reagent for complex, multi-step syntheses where the boronic acid functionality must endure various reaction conditions before the final coupling step.
Section 4: Applications in Research and Drug Development
The structural features of 4-Acetyl-2-methylphenylboronic acid pinacol ester make it a valuable precursor in medicinal chemistry.
-
Scaffold Construction: It is used to install the 4-acetyl-2-methylphenyl moiety onto various heterocyclic or aromatic cores via Suzuki coupling. This is a common strategy for exploring structure-activity relationships (SAR) in drug discovery programs.[3]
-
Late-Stage Functionalization: The stability of the boronic ester allows it to be carried through several synthetic steps, with the C-C bond formation occurring late in the synthesis. This approach is highly efficient for creating analogues of a lead compound.[8]
-
Further Derivatization: The acetyl group serves as a versatile chemical handle. It can be reduced to an alcohol, converted to an oxime, or used in condensation reactions to build more complex side chains, further expanding the chemical diversity accessible from this single building block.
The C(sp²)-C(sp³) variant of the Suzuki coupling, which is of growing interest to the pharmaceutical industry for creating more three-dimensional and "drug-like" molecules, also benefits from stable and reliable boronic ester reagents.[11]
Section 5: Experimental Protocols - The Suzuki-Miyaura Coupling
The following is a general, self-validating protocol for the cross-coupling of 4-Acetyl-2-methylphenylboronic acid pinacol ester with a generic aryl bromide.
Caption: Experimental workflow for a Suzuki-Miyaura coupling.
Step-by-Step Methodology
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), 4-Acetyl-2-methylphenylboronic acid pinacol ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). The presence of water can facilitate the hydrolysis of the ester to the active boronic acid in situ.[10]
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Aqueous Workup: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
Section 6: Handling, Storage, and Safety
As a laboratory chemical, 4-Acetyl-2-methylphenylboronic acid pinacol ester requires careful handling. While a specific safety data sheet (SDS) is not widely available, data from analogous boronic esters provide essential guidance.[12][13]
-
Hazard Statements: Similar compounds are often classified as harmful if swallowed, in contact with skin, or inhaled.[12] They may also cause skin and eye irritation.[13]
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]
-
Avoid breathing dust. Minimize dust generation during handling.[14]
-
Wash hands thoroughly after handling.[12]
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.[13] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prolong its shelf life by preventing hydrolysis.
By adhering to these guidelines, researchers can safely and effectively utilize this versatile reagent in their synthetic endeavors.
Section 7: References
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The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Retrieved from [Link]
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Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]
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Thomas, S. P., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative Suzuki coupling reaction and hydrolysis products. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 2-Amino-4-methylphenylboronic acid pinacol ester. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]
-
Soares, J. X., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]
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Sandford, C., & Aggarwal, V. K. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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IndiaMART. (n.d.). 4 Methylphenylboronic Acid Pinacol Ester. Retrieved from [Link]
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Thomas, A. A., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. Retrieved from [Link]
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Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from [Link]
-
Google Patents. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. Retrieved from
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